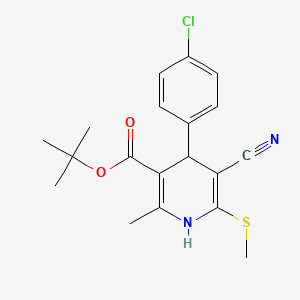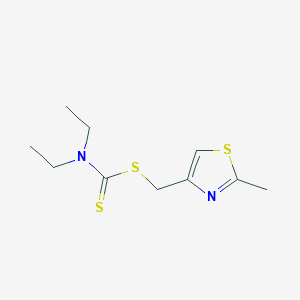![molecular formula C18H20N4OS2 B11084603 7-(morpholin-4-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11084603.png)
7-(morpholin-4-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-MORPHOLINO-3-PHENYL-5-PROPYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a morpholino group, a phenyl group, and a propyl group, contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-MORPHOLINO-3-PHENYL-5-PROPYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically involves the condensation of appropriate thioamides with α-haloketones or α-haloesters. The reaction conditions often include the use of polar solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-MORPHOLINO-3-PHENYL-5-PROPYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alkoxides for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or DMF .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
7-MORPHOLINO-3-PHENYL-5-PROPYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-MORPHOLINO-3-PHENYL-5-PROPYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerase I, which is involved in DNA replication and repair . By binding to this enzyme, the compound prevents the replication of cancer cells, leading to cell death. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- 7-Substituted amino-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thiones
- Ethyl 2-cyano-2-(7-substituted-5-methyl-3-phenylthiazolo[4,5-d]-pyrimidin-2(3H)-ylidene)acetates
- 2-(7-Substituted-5-methyl-3-phenylthiazolo[4,5-d]pyrimidin-2(3H)-ylidene)malononitriles
Uniqueness
The uniqueness of 7-MORPHOLINO-3-PHENYL-5-PROPYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE lies in its specific substitution pattern, which includes a morpholino group, a phenyl group, and a propyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H20N4OS2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
7-morpholin-4-yl-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C18H20N4OS2/c1-2-6-14-19-16(21-9-11-23-12-10-21)15-17(20-14)22(18(24)25-15)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 |
InChI Key |
VQKUYVMRAIGQSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)N3CCOCC3)SC(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11084523.png)
![6-Methyl-2-[(2,4,6-trimethylphenyl)methylthio]pyrimidin-4-ol](/img/structure/B11084525.png)

![2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one](/img/structure/B11084537.png)
![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11084545.png)
![4-[(2-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B11084549.png)
![Didodecan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate](/img/structure/B11084551.png)

![ethyl 2-{[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbonyl]amino}acetate](/img/structure/B11084571.png)
![3-({(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid](/img/structure/B11084574.png)
![methyl 2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B11084577.png)
![4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11084581.png)
![4-Oxo-4-{[2-(pyridin-4-yl)ethyl]amino}butanoic acid](/img/structure/B11084590.png)
![3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B11084594.png)
